molecular formula C12H10FNO B1429249 6-环丙基-8-氟异喹啉-1(2H)-酮 CAS No. 1242156-53-1

6-环丙基-8-氟异喹啉-1(2H)-酮

货号 B1429249
CAS 编号: 1242156-53-1
分子量: 203.21 g/mol
InChI 键: LDOIRSRUYDIUTP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one (6-CPFQ) is a synthetic compound derived from the isoquinoline family of compounds. It has been studied for its potential applications in various fields, including scientific research, biochemistry, and physiology.

科学研究应用

抗分枝杆菌应用

6-环丙基-8-氟异喹啉-1(2H)-酮衍生物的一个重要应用是开发抗分枝杆菌药物。研究表明这些化合物对结核分枝杆菌具有有效作用,包括对多药耐药菌株。它们已经在体外和体内展示了活性,并且能够抑制分枝杆菌DNA旋转酶的超螺旋活性,这对于它们的抗分枝杆菌特性至关重要。这一类特定化合物已经在动物模型中显示出高效减少细菌负荷的功效,表明它们有望成为治疗结核病的治疗剂(Senthilkumar et al., 2008)(Senthilkumar et al., 2009)

光稳定性研究

已经进行了关于氟喹诺酮的光稳定性研究,包括那些在8位取代的化合物,如6-环丙基-8-氟异喹啉-1(2H)-酮。这些研究对于了解这些化合物在紫外辐射下的行为至关重要,这对于它们在制药中的安全有效使用至关重要。研究表明,在8位引入某些取代基在这些化合物对抗紫外光辐射的稳定性中起着重要作用(Matsumoto et al., 1992)

合成和结构分析

研究还集中在各种6-环丙基-8-氟异喹啉-1(2H)-酮衍生物的合成和结构活性关系上。这包括探索不同的取代基和修饰以优化它们的抗菌活性并减少潜在的副作用。这些研究有助于开发更有效和更安全的抗菌剂(Hayashi et al., 2002)

抗菌活性

有几项研究报道了6-环丙基-8-氟异喹啉-1(2H)-酮衍生物的抗菌性质,特别是对抗革兰氏阳性和阴性细菌。这些研究对于开发新的抗菌剂至关重要,特别是在抗生素耐药性增加的背景下(Inagaki et al., 2004)

属性

IUPAC Name

6-cyclopropyl-8-fluoro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-10-6-9(7-1-2-7)5-8-3-4-14-12(15)11(8)10/h3-7H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOIRSRUYDIUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C3C(=C2)C=CNC3=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one

Synthesis routes and methods I

Procedure details

To a solution of 4-cyclopropyl-2-fluoro-6-methylbenzamide (37.2 g, 0.19 mol) in 2-methyltetrahydrofuran (MeTHF; 223 ml) was added 1,1-dimethoxy-N,N-dimethylmethanamine (29.8 g, 0.25 mol). The mixture was heated to 60° C. for 2 hours, then around 100 mL of MeTHF was distilled out under vacuum in order to remove Methanol. The reaction mixture was heated to 55° C. again, and potassium tert-butoxide, 1 M solution in THF (289 ml, 0.29 mol) was added dropwise. After 1 hr stirring at 60° C., the reaction mixture was allowed to cool down to room temperature and poured into HCl, 1 M solution (289 ml, 0.29 mol), and then THF/MeTHF was distilled out at 60° C. for crystallization. During the distillation, IPA (223 ml) was added slowly. After most of THF/MeTHF was removed, the solution was cooled down to ambient temperature. The desired product was crystallized out from IPA/water, collected by filtration and washed with water and cold IPA. The filter cake was dried under vacuum at 50° C. to afford 30.1 g of the title compound (77% isolated yield) as a white solid. MS (ESI) 204 (M+H)+.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
223 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
289 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
289 mL
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

To a solution of compound I (0.272 g, 1.32 mmol) in 8 ml dioxane placed in a pressure tube was added under argon DDQ (0.301 g, 1.32 mmol). The tube was sealed and the mixture heated at 100° C. for 18 hours with stirring. After cooling the reaction was diluted with ethyl acetate and the organic phase washed with 1N NaOH and brine, dried over sodium sulfate and concentrated in vacuo. The residue was purified by flash chromatography (75% ethyl actate/hexane to 100% ethyl acetate) to afford 90 mg (33% yield) of II.
Quantity
0.272 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one
Reactant of Route 2
6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one
Reactant of Route 3
6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one
Reactant of Route 4
6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one
Reactant of Route 5
6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one
Reactant of Route 6
6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one

Citations

For This Compound
5
Citations
X Zhao, W Huang, Y Wang, M Xin, Q Jin, J Cai… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of novel reversible BTK inhibitors was designed based on the structure of the recently reported preclinical drug RN486. Knowledge of the binding mode of RN486 led to the …
Number of citations: 34 www.sciencedirect.com
X Zhao, W Huang, Y Wang, M Xin, Q Jin, J Cai… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of pyrrolo[2,3-b]pyridine-based derivatives were designed as potent Bruton’s tyrosine kinase (BTK) inhibitors by using a scaffold-hopping strategy. Structure–activity …
Number of citations: 21 www.sciencedirect.com
W Kawahata, T Asami, T Kiyoi, T Irie… - Journal of medicinal …, 2018 - ACS Publications
Bruton’s tyrosine kinase (BTK) is a promising drug target for the treatment of multiple diseases, such as B-cell malignances, asthma, and rheumatoid arthritis. A series of novel …
Number of citations: 28 pubs.acs.org
W Kawahata, T Asami, T Kiyoi, T Irie… - Journal of Medicinal …, 2021 - ACS Publications
Although Bruton’s tyrosine kinase (BTK) has been recognized as a validated drug target for the treatment of B-cell malignances, the emergence of clinical resistance to the first-…
Number of citations: 10 pubs.acs.org
X Zhao, M Xin, W Huang, Y Ren, Q Jin, F Tang… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of novel reversible Btk inhibitors has been designed based on the structure of the recently reported preclinical drug RN486. The synthesis and SAR of these compounds are …
Number of citations: 29 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。